1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by a pyrazole ring with a carboxylic acid group at the third position and a methyl group at the first position
Preparation Methods
The synthesis of 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 1,3-diketones with hydrazines. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, forming esters or amides when reacted with alcohols or amines, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with essential cellular processes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of a carboxylic acid group.
4,5-Dihydro-1-(2-methyl-4-sulphophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid: This derivative contains a sulfonyl group, which imparts different chemical and biological properties.
Properties
IUPAC Name |
1-methyl-5-oxo-4H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-7-4(8)2-3(6-7)5(9)10/h2H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROSEJRQKIQKQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679686 |
Source
|
Record name | 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119376-60-2 |
Source
|
Record name | 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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